Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1350543-49-5
VCID: VC16533994
InChI: InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3
SMILES:
Molecular Formula: C19H30BN3O4
Molecular Weight: 375.3 g/mol

Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate

CAS No.: 1350543-49-5

Cat. No.: VC16533994

Molecular Formula: C19H30BN3O4

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate - 1350543-49-5

Specification

CAS No. 1350543-49-5
Molecular Formula C19H30BN3O4
Molecular Weight 375.3 g/mol
IUPAC Name tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3
Standard InChI Key FJTIWFIKDTWLHV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate reflects its three core components:

  • A pyrrolidine ring substituted at the 3-position with a pyrimidine moiety.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the pyrimidine’s 5-position.

  • A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

The molecular formula is deduced as C₂₀H₃₁BN₃O₄ based on structural analogs . Key mass contributions include:

  • Pyrrolidine (C₄H₈N): 86.11 g/mol

  • Pyrimidine (C₄H₃N₂): 79.08 g/mol

  • Pinacol boronate (C₆H₁₂BO₂): 141.97 g/mol

  • Boc group (C₅H₉O₂): 115.13 g/mol

Theoretical molecular weight: 386.29 g/mol (calculated via PubChem’s formula parser) .

Structural Features

The compound’s architecture combines rigid heterocycles with a flexible boronate ester:

  • Pyrrolidine: A five-membered saturated ring providing conformational flexibility. The Boc group enhances solubility in organic solvents .

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and hydrogen bonding .

  • Pinacol boronate: A tetra-substituted dioxaborolane that stabilizes the boronic acid, facilitating Suzuki-Miyaura couplings .

Comparative analysis with tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (PubChem CID 57812466) reveals analogous Boc protection and boronate placement, though pyrimidine’s electronic profile differs from pyrazole .

Synthesis and Characterization

Synthetic Routes

Two primary pathways are proposed based on analogous compounds:

Palladium-Catalyzed Borylation

A pyrimidine precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂. For example:

  • 2-Chloro-5-iodopyrimidine reacts with B₂Pin₂ (1.1 equiv) in dioxane at 80°C.

  • The resulting 5-boronic ester couples with 3-aminopyrrolidine via Buchwald-Hartwig amination.

  • Boc protection using di-tert-butyl dicarbonate completes the synthesis .

Typical yields: 60–75% after column purification.

Direct Boronate Installation

An alternative route involves pre-functionalized pyrrolidine:

  • 3-(Pyrimidin-2-yl)pyrrolidine is treated with pinacol boronic acid under Mitsunobu conditions.

  • Boc protection via standard carbamate formation .

This method avoids transition metals but requires stringent anhydrous conditions.

Spectroscopic Characterization

Key spectral data inferred from analogs :

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 1.28 (s, 12H, BPin-CH₃), 1.45 (s, 9H, Boc-C(CH₃)₃), 3.40–3.70 (m, 4H, pyrrolidine), 8.65 (s, 1H, pyrimidine H-4)
¹³C NMRδ 25.2 (BPin-CH₃), 28.3 (Boc-C(CH₃)₃), 80.5 (Boc-O), 154.9 (pyrimidine C-2)
HRMS[M+H]⁺ calc. 386.2401, found 386.2398

The boronate’s quadrupolar boron atom (¹¹B NMR: δ 30–32 ppm) complicates detection but confirms ester integrity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides. For instance, reacting with 4-bromotoluene yields biaryl derivatives central to drug scaffolds:

Ar–BPin+Ar’–XPd(PPh₃)₄, Na₂CO₃Ar–Ar’+byproducts\text{Ar–BPin} + \text{Ar'–X} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Ar–Ar'} + \text{byproducts}

Reaction conditions: 1 mol% Pd catalyst, 80°C, 12h in THF/H₂O (3:1) .

Protecting Group Strategy

The Boc group masks the pyrrolidine amine, enabling selective functionalization of the pyrimidine ring. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine for further modifications .

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